tert-butyl methyl bis-PEG3-acid ester

Description

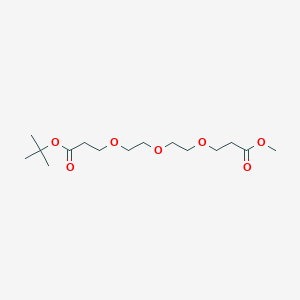

tert-Butyl methyl bis-PEG3-acid ester is a polyethyleneglycol (PEG)-based bifunctional compound characterized by a central PEG3 (triethylene glycol) backbone flanked by a tert-butyl ester and a methyl ester group. This structure enables dual reactivity, making it valuable in drug delivery systems, bioconjugation, and as a precursor for synthesizing bioactive molecules . Its synthesis typically involves sequential esterification of PEG3 with tert-butyl and methyl protecting groups, facilitating controlled functionalization and purification .

Properties

IUPAC Name |

methyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)6-8-20-10-12-21-11-9-19-7-5-13(16)18-4/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGZZUJFRLYLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146651 | |

| Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-93-2 | |

| Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,14-Tetraoxahexadecanoic acid, 15,15-dimethyl-13-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl bis-PEG3-acid ester typically involves the esterification of polyethylene glycol (PEG) derivatives with tert-butyl and methyl groups. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and anhydrous magnesium sulfate . The process may involve the use of tert-butanol and other reagents to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl bis-PEG3-acid ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using agents such as or .

Substitution: The ester can undergo nucleophilic substitution reactions with reagents like sodium methoxide or ammonia .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry: tert-Butyl methyl bis-PEG3-acid ester is used as a linker in the synthesis of complex molecules, particularly in click chemistry and drug conjugation .

Biology: In biological research, the compound is utilized for PEGylation of proteins and peptides, enhancing their stability and solubility .

Medicine: The compound is employed in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells .

Industry: this compound is used in the surface modification of materials, improving their biocompatibility and functionality .

Mechanism of Action

The mechanism of action of tert-butyl methyl bis-PEG3-acid ester involves its ability to form stable ester bonds with various molecules. This property is exploited in PEGylation , where the compound attaches to proteins or peptides, enhancing their pharmacokinetics and reducing immunogenicity . The molecular targets include amino groups on proteins and peptides, and the pathways involved are primarily esterification and conjugation reactions .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~400–500 Da (estimated based on PEG3 backbone and ester groups).

- CAS Number : 1951439-93-2 .

- Applications: Used in nanoparticle formulations, linker chemistry for radiopharmaceuticals (e.g., ¹¹C/¹⁸F-labeled tracers), and as a hydrolyzable ester for controlled drug release .

Below is a detailed analysis of tert-butyl methyl bis-PEG3-acid ester compared to structurally related PEG esters, focusing on molecular attributes, stability, and applications.

Structural and Functional Analogues

2.1.1. Acid-PEG3-Mono-Methyl Ester (BP-22142)

- Structure : Single methyl ester on PEG3-acid.

- Molecular Weight : ~300–350 Da.

- CAS Number : 1807539-06-5 .

- Key Differences : Lacks the tert-butyl group, reducing steric hindrance but decreasing hydrolytic stability. Ideal for rapid acid release under mild conditions .

Acid-PEG3-t-Butyl Ester (BP-22143)

- Structure : Single tert-butyl ester on PEG3-acid.

- Molecular Weight : ~350–400 Da.

- CAS Number : 1807539-06-5 .

- Key Differences : More stable under acidic conditions than methyl esters but requires harsher hydrolysis (e.g., trifluoroacetic acid) to release the acid .

Bis-PEG3-t-Butyl Ester

tert-Butyl 2-(3-Hydroxypropoxy)Acetate

- Structure: Non-PEG tert-butyl ester with a hydroxypropoxy side chain.

- CAS Number : 930294-38-5 .

- Key Differences : Smaller molecular weight (~190 Da) and lack of PEG backbone limit its utility in drug delivery but make it suitable for small-molecule prodrugs .

Comparative Data Table

Stability and Reactivity Insights

- tert-Butyl Esters : Exhibit superior stability in basic conditions compared to methyl esters, making them preferable for multi-step syntheses . For example, tert-butyl esters in 4-carboxy-4-anilidopiperidines improved radiotracer yields by 30% compared to methyl esters .

- Methyl Esters : Hydrolyze rapidly under physiological pH (7.4), enabling targeted drug release in vivo .

- Mixed Esters (tert-butyl/methyl) : Balance stability and reactivity. For instance, this compound hydrolyzes selectively, releasing the methyl ester first under mild conditions, followed by tert-butyl under acidic conditions .

Biological Activity

Introduction

tert-Butyl methyl bis-PEG3-acid ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives, which are widely utilized in bioconjugation and drug delivery applications. The unique structure of this compound enhances its solubility, stability, and biological activity, making it a valuable tool in various biomedical research fields. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by:

- PEG Chain : Composed of three ethylene glycol units, which enhances solubility in aqueous environments.

- Ester Functional Groups : The presence of tert-butyl and methyl groups influences the compound's hydrophobicity and biological interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| PEG Units | 3 (trimer) |

| Functional Groups | Tert-butyl, methyl, and carboxylic acid esters |

| Molecular Weight | Varies based on specific modifications |

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The ester groups can undergo hydrolysis under physiological conditions, releasing free acids that may engage with cellular receptors or enzymes.

Key Mechanisms Include:

- Drug Delivery Enhancement : The PEG moiety facilitates prolonged circulation time in the bloodstream by reducing renal clearance and immunogenicity.

- Bioconjugation : The compound can be conjugated to therapeutic agents or proteins, improving their pharmacokinetic properties.

- Targeted Therapy : By modifying the surface properties of drugs, it allows for targeted delivery to specific tissues or cells.

Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems. Its ability to improve solubility and stability of hydrophobic drugs makes it a crucial component in formulating effective therapeutic agents.

Table 2: Applications Overview

| Application | Description |

|---|---|

| Protein Conjugation | Enhances stability and reduces immunogenicity |

| Diagnostic Imaging | Improves solubility and biodistribution of imaging agents |

| Surface Modification | Creates biocompatible coatings for medical devices |

Study 1: Efficacy in Cancer Treatment

In a study examining the efficacy of various PEG derivatives on breast cancer cell lines (MCF-7, SK-BR-3), it was found that compounds similar to this compound exhibited significant cytotoxic effects on malignant cells while sparing non-malignant cells (MCF-10A). The study highlighted the potential for these compounds as targeted therapeutics in oncology .

Study 2: Pharmacokinetics and Biodistribution

Research indicated that compounds containing PEG chains showed improved pharmacokinetic profiles compared to their non-PEGylated counterparts. Specifically, a half-life increase was observed in animal models, suggesting enhanced retention time within systemic circulation .

Study 3: Bioconjugation Techniques

A recent investigation into bioconjugation methods demonstrated that attaching this compound to therapeutic proteins significantly increased their stability and efficacy. This was particularly evident in therapeutic proteins used for treating chronic diseases where sustained release is critical.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-butyl methyl bis-PEG3-acid ester, and how do reaction conditions influence purity?

- Methodological Answer : The synthesis typically involves acid-catalyzed esterification between PEG3-acid precursors and tert-butyl/methyl alcohols under anhydrous conditions. Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalyst loading (e.g., 1–5 mol% H2SO4). Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Impurities often arise from incomplete esterification or PEG chain hydrolysis, detectable via HPLC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm ester linkages (δ 1.2–1.4 ppm for tert-butyl groups; δ 3.5–4.0 ppm for PEG protons).

- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry : Validate molecular weight (theoretical ~450–500 g/mol) and detect PEG oligomer byproducts .

Advanced Research Questions

Q. How can experimental design address solubility challenges of this compound in aqueous systems?

- Methodological Answer : Solubility is pH- and temperature-dependent. For aqueous applications (e.g., drug delivery):

- Phase Solubility Studies : Use surfactants (e.g., polysorbate 80) or cyclodextrins to enhance solubility.

- Dynamic Light Scattering (DLS) : Monitor aggregation at varying pH (5.0–7.4).

- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone conditions .

Q. What strategies resolve contradictions in PEG chain length distribution data for this compound?

- Methodological Answer : Discrepancies often arise from batch-to-batch variability in PEG precursors. Mitigation steps:

- Size-Exclusion Chromatography (SEC) : Quantify PEG3 chain uniformity (retention time vs. PEG standards).

- Replicate Synthesis : Use controlled anhydrous conditions and inert atmosphere to minimize oxidation.

- Cross-Lab Validation : Compare data with independent labs using standardized protocols (e.g., ASTM E2857) .

Q. How does this compound’s stability impact its utility in controlled-release formulations?

- Methodological Answer :

- Hydrolysis Kinetics : Monitor ester bond cleavage via UV-Vis or LC-MS under physiological conditions (37°C, PBS buffer).

- Release Profile Modeling : Fit data to Higuchi or Korsmeyer-Peppas models to correlate degradation rate with release kinetics.

- Comparative Studies : Benchmark against PEGylated analogs (e.g., methyl-PEG4-acid esters) to assess tert-butyl’s steric stabilization effects .

Data Interpretation & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous replicates.

- Meta-Analysis : Aggregate data from ≥3 independent experiments to calculate pooled EC50 values with 95% CI .

Q. How to address batch variability in cytotoxicity assays using this compound?

- Methodological Answer :

- QC Protocols : Pre-screen batches via FT-IR for ester bond integrity.

- Normalization : Express viability data relative to internal controls (e.g., untreated cells + PEG vehicle).

- Blinded Testing : Assign random batch IDs to minimize observer bias .

Literature & Database Strategies

Q. Which databases and search terms yield reliable literature on PEGylated esters?

- Methodological Answer :

- PubMed/Scopus : Use Boolean terms (“tert-butyl methyl ester” AND PEG3 AND (synthesis OR stability)).

- CAS Registry : Cross-reference CAS 1823885-81-9 for patent/literature links.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.